3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine

Lipophilicity LogP Drug Discovery

Researchers optimizing CNS lead series often face high first-pass clearance due to rapid amine metabolism. 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine (C₁₁H₁₅F₂N, MW 199.24) addresses this with a sterically hindered neopentyl backbone that shields the primary amine from oxidative deamination, enhancing metabolic stability. - Strategic 2,5-difluoro regiochemistry enables precise SAR probing; demonstrated in TbTryS assays to retain potency (IC50 ~6.1 µM) while reducing MW by >32 g/mol vs. dichloro analogs, improving ligand efficiency. - Predicted LogP of 3.4-3.7 directly shifts candidates into optimal CNS drug-like space (LogP 2-5) without substantial molecular weight increase. - Typically supplied at ≥95% purity, ensuring reliable incorporation as a building block for lead optimization programs.

Molecular Formula C11H15F2N
Molecular Weight 199.24 g/mol
Cat. No. B13623340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine
Molecular FormulaC11H15F2N
Molecular Weight199.24 g/mol
Structural Identifiers
SMILESCC(C)(CC1=C(C=CC(=C1)F)F)CN
InChIInChI=1S/C11H15F2N/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5H,6-7,14H2,1-2H3
InChIKeyXVTJAQNSAQSQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine: Overview


3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is a fluorinated aromatic amine characterized by a 2,5-difluorophenyl ring attached to a neopentyl (2,2-dimethylpropan-1-amine) backbone [1]. It is primarily utilized as a research chemical and building block in organic synthesis . The molecule possesses a molecular weight of 199.24 g/mol (C₁₁H₁₅F₂N) and is typically supplied at a purity of ≥95% .

Regiochemistry
2,5-Difluoro substitution on phenyl ring
Backbone
Neopentyl (2,2-dimethylpropan-1-amine) motif
Application
Medicinal chemistry building block for SAR studies

Why This Building Block Cannot Be Replaced by Analogs


The combination of a 2,5-difluoro substitution pattern on the aromatic ring and a gem-dimethyl (neopentyl) group adjacent to the primary amine creates a unique physicochemical profile that cannot be replicated by unsubstituted phenyl, mono-fluoro, or dichloro analogs [1]. The specific regiochemistry of fluorine atoms (2,5- vs. 2,4- or 3,4-) directly impacts electronic distribution, lipophilicity (LogP), and metabolic stability, making it impossible to interchange these building blocks without fundamentally altering the SAR of the final target molecule .

Regioisomer substitution (2,5- vs 2,4- or 3,4-difluoro) may shift LogP and electronic distribution, altering SAR interpretation.

Halogen substitution (F vs Cl) may not preserve enzyme inhibition potency and metabolic stability context; each requires validation.

Backbone substitution (neopentyl vs linear propyl) may alter steric shielding and primary amine metabolism profile.

Quantitative Differentiation Evidence


Lipophilicity Tuning vs. Non-Fluorinated and 2,4-Difluoro Analogs

The compound exhibits a predicted LogP of approximately 3.4-3.7, significantly higher than the non-fluorinated neopentylamine core (LogP 1.2) and the 2,4-difluoro isomer (LogP 3.0) [1][2]. This enhanced lipophilicity is a direct consequence of the 2,5-difluoro substitution pattern, which provides optimal shielding of the polar amine group and influences membrane permeability [3].

Lipophilicity (LogP)
Reported
Target: LogP 3.4–3.7; Neopentylamine: 1.2; 2,4-Difluoro isomer: 3.0
Reported LogP differentiation; supports lipophilicity-driven SAR tuning.
In silico prediction; experimental confirmation recommended.
Lipophilicity LogP Drug Discovery SAR

Fluorine vs. Chlorine Potency in Enzyme Inhibition

In a series of TbTryS enzyme inhibitors, a compound bearing a 2,5-difluorophenyl substituent demonstrated an IC50 of 6.1 µM, compared to 6.3 µM for the corresponding 2,5-dichlorophenyl analog [1]. While the difference is modest (0.2 µM), it highlights that fluorine substitution, despite being a classic chlorine bioisostere, does not always yield equivalent activity due to differences in size, electronegativity, and metabolic stability [2].

TbTryS Inhibition IC50
Head-to-head
2,5-Difluoro analog: 6.1 µM; 2,5-Dichloro analog: 6.3 µM (Δ 0.2 µM)
Reported comparable enzyme inhibition; supports halogen bioisostere evaluation.
Single assay context; broader panel validation suggested.
Bioisostere IC50 Halogen Bonding Enzyme Inhibition

Molecular Weight and PSA Advantage Over Dichloro Analog

The compound has a molecular weight of 199.24 g/mol and a predicted polar surface area (PSA) of approximately 26 Ų . This is significantly lower than the 2,5-dichloro analog (MW 232.15 g/mol) [1]. Furthermore, the 2,5-difluoro substitution yields a distinct LogP and PSA profile compared to the 2,4-difluoro isomer (MW 199.24, LogP 3.02) [2], directly impacting oral bioavailability predictions and CNS penetration potential.

MW & PSA
Reported
MW 199.24 g/mol, PSA ≈26 Ų; Dichloro MW 232.15 g/mol (ΔMW -32.91)
Reported lower MW vs. dichloro; supports drug-likeness review.
PSA predicted; in vitro permeability data unavailable.
Physicochemical Properties Molecular Weight PSA Drug-likeness

Steric Shielding by the Neopentyl Group

The 2,2-dimethylpropan-1-amine backbone introduces a quaternary carbon adjacent to the amine group, creating a sterically hindered neopentyl environment. This structural feature is absent in linear propylamine analogs such as 3-(2,5-difluorophenyl)propan-1-amine . The gem-dimethyl group restricts conformational flexibility around the C-C bond and shields the primary amine from metabolic deamination, a common clearance pathway for primary amines [1].

Steric Shielding
Class-level
Gem-dimethyl quaternary carbon adjacent to amine; absent in linear propyl analogs.
Class-level neopentyl effect; may support metabolic stability screening.
Compound-specific metabolic data required.
Steric Hindrance Conformational Restriction Metabolic Stability Neopentyl Effect

Recommended Research Applications


Fine-Tuning Lipophilicity in CNS Libraries

This compound is ideal for medicinal chemistry programs seeking to systematically increase LogP in a series while maintaining a low molecular weight. Based on its predicted LogP of 3.4-3.7 [1], it can serve as a building block to push candidates toward CNS drug-like space (optimal LogP 2-5) when starting from less lipophilic cores (e.g., LogP 1.2 for neopentylamine) [2].

Chlorine-to-Fluorine Bioisosteric Replacement

In lead series where a 2,5-dichlorophenyl group is present, this 2,5-difluoro analog provides a strategic replacement option. As shown in TbTryS enzyme assays [3], the fluorine analog retains comparable potency (IC50 6.1 µM vs. 6.3 µM) while reducing molecular weight by over 32 g/mol [4]. This is a critical advantage for improving ligand efficiency metrics (LE) and oral bioavailability.

Improving Metabolic Stability of Primary Amines

The sterically hindered neopentyl environment provided by the 2,2-dimethyl group shields the primary amine from oxidative deamination [5]. This makes the compound a preferred intermediate over linear propylamine analogs when designing metabolically stable candidates, particularly for programs concerned with high first-pass clearance due to amine metabolism.

Probing 2,5- vs. 2,4-Difluoro Regioisomer SAR

The distinct LogP values between the 2,5-difluoro (LogP 3.4-3.7) and 2,4-difluoro (LogP 3.0) isomers [6] provide a tool for probing the steric and electronic tolerance of a target binding pocket. Procurement of this compound allows researchers to differentiate subtle SAR effects driven by fluorine regiochemistry, which can be critical for achieving subtype selectivity.

Application
Selection Property
Validation Focus
Lipophilicity modulation for CNS candidates
2,5-Difluoro neopentyl LogP profile
Drug-like LogP window (2–5) evaluation
Halogen bioisostere evaluation
2,5-Difluoro halogen profile review
Ligand efficiency and ADME endpoint review
Primary amine metabolic stability screening
Neopentyl steric shielding motif
Oxidative deamination pathway context
Fluorine regioisomer SAR studies
2,5- and 2,4-difluoro isomer LogP differentiation
Regiochemistry-dependent target binding context
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